(-)-cis-Allethrin
Description
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17-/m1/s1 |
InChI Key |
ZCVAOQKBXKSDMS-NZIKIWFDSA-N |
Isomeric SMILES |
CC1=C(C(=O)CC1OC(=O)[C@H]2[C@H](C2(C)C)C=C(C)C)CC=C |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture of (-)-cis-Allethrin
(-)-cis-Allethrin is an ester derived from (1R,3R)-chrysanthemic acid and (S)-allethrolone. The cis designation refers to the spatial arrangement of substituents on the cyclopropane ring of the chrysanthemic acid moiety, where the carboxyl and dimethyl groups reside on the same face. This configuration enhances binding to insect sodium channels, conferring neurotoxic effects. The (-)-enantiomer exhibits greater bioactivity due to optimal steric compatibility with target receptors.
Challenges in Stereochemical Control
Synthetic routes must address the propensity for racemization and trans-isomer formation. Contaminants such as 3-hydroxy-8-nonene-2,5-dione and tertiary alcohol isomers necessitate meticulous purification to achieve enantiomeric excess >90%. The optical activity of intermediates, measured via polarimetry, serves as a critical quality control parameter.
Synthesis Methodologies
Acid Chloride Method
The traditional approach involves reacting chrysanthemummonocarboxylic acid chloride with 2-allyl-3-methyl-2-cyclopenten-4-ol-1-one (allethrolone) in dibutyl ether. Pyridine catalyzes the esterification by neutralizing HCl byproducts. Key steps include:
-
Reaction Conditions : 21–24°C, 35-minute dropwise addition, 2-hour stirring.
-
Workup : Sequential washes with water, 1% HCl, 2% NaOH, and water to remove pyridine, unreacted acid, and byproducts.
-
Yield : ~70–75%, hampered by saponification during alkaline washing and mechanical losses during extraction.
Table 1: Acid Chloride Method Parameters
Anhydride-Mediated Esterification
A patent-pending improvement employs chrysanthemummonocarboxylic acid anhydride to minimize side reactions. Excess acetic anhydride converts the acid to its anhydride, which selectively reacts with allethrolone:
Table 2: Anhydride vs. Acid Chloride Methods
| Metric | Anhydride Method | Acid Chloride Method |
|---|---|---|
| Yield | 85–90% | 70–75% |
| Enantiomeric Ratio (cis:trans) | 3:1 | 1:1 |
| Byproducts | Minimal | Significant |
| Source |
Purification and Isolation Techniques
Solvent Extraction and Distillation
Post-reaction mixtures are diluted with dibutyl ether to mitigate hydrolysis during alkaline washing. Extracts are combined and stripped of low-boiling components under reduced pressure, yielding a residue enriched in (-)-cis-Allethrin.
Chromatographic Separation
Preparative thin-layer chromatography (TLC) and silica gel column chromatography resolve cis-trans isomers. Fractions eluted with benzene-ethyl acetate (3:1) yield (-)-cis-Allethrin with 92–95% purity. Gas-liquid chromatography (GLC) confirms enantiomeric ratios, with d-cis isomers eluting earlier than l-cis forms.
Table 3: Chromatographic Conditions for Isomer Separation
| Technique | Conditions | Purity Achieved | Source |
|---|---|---|---|
| Silica Gel Column | Benzene-ethyl acetate (3:1) | 92–95% | |
| Preparative TLC | Silica GF254, hexane-acetone | 90–93% | |
| GLC | 3% OV-17, 200°C | Enantiomeric ratio 3:1 |
Analytical Characterization
Mass Spectrometry (MS)
(-)-cis-Allethrin exhibits a molecular ion peak at m/z 332 (C₁₉H₂₄O₅), with fragments at m/z 288 (M⁺ – CO₂) and 260 (M⁺ – CH₃-C-COOH). These patterns confirm ester cleavage and decarbonylation pathways.
Infrared Spectroscopy (IR)
Key IR absorptions include:
-
1745 cm⁻¹ (ester C=O stretch)
-
1650 cm⁻¹ (cyclopentenone C=O)
Toxicological and Environmental Considerations
Mammalian Toxicity
(-)-cis-Allethrin demonstrates low acute toxicity in mammals (LD₅₀ >5,000 mg/kg in rats) but induces oxidative stress in human lymphocytes at sublethal doses. Cats exhibit heightened sensitivity due to deficient glucuronosyltransferase activity, impairing hepatic detoxification.
Environmental Impact
The compound is highly toxic to aquatic invertebrates (LC₅₀ <0.1 mg/L) but degrades rapidly in sunlight (half-life <24 hours). Field applications prioritize ultra-low-volume sprays to minimize ecological exposure.
Applications and Formulations
(-)-cis-Allethrin is integral to mosquito coils and household insecticides (e.g., RAID), often synergized with piperonyl butoxide to inhibit metabolic degradation. Emulsion concentrates (EC) containing 25% cis-permethrin and 75% trans-permethrin optimize residual activity while mitigating resistance .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (-)-cis-Allethrin to improve yield and enantiomeric purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) alongside chiral resolution techniques. For example, enantioselective chromatography (e.g., HPLC with chiral stationary phases) or enzymatic resolution can enhance purity. Reaction monitoring via NMR or IR spectroscopy helps identify intermediates and byproducts. Detailed protocols for reproducibility should follow guidelines emphasizing stoichiometric precision and characterization data (e.g., elemental analysis, optical rotation) .
Q. What analytical techniques are most effective for quantifying (-)-cis-Allethrin in environmental samples, and how should validation be conducted?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred for trace-level quantification in soil or water matrices due to high sensitivity. Validation should include calibration curves (linearity: R² ≥ 0.99), recovery studies (spiked samples), and limits of detection/quantification (LOD/LOQ). Cross-validation with liquid chromatography-tandem MS (LC-MS/MS) ensures specificity. Experimental protocols must detail extraction methods (e.g., solid-phase extraction) and matrix effects mitigation .
Q. What are the key considerations for designing toxicity assays to evaluate (-)-cis-Allethrin’s effects on non-target organisms?
- Methodological Answer : Acute and chronic toxicity assays should follow OECD guidelines (e.g., Test No. 203 for fish). Variables include exposure duration, concentration gradients, and endpoint selection (e.g., LC₅₀, behavioral changes). Control groups must account for solvent carriers (e.g., acetone). Statistical power analysis ensures sample sizes are sufficient to detect significant effects. Data interpretation should reference baseline toxicity models (e.g., QSAR) to contextualize results .
Advanced Research Questions
Q. How do stereochemical configurations of (-)-cis-Allethrin influence its interaction with sodium channels in target organisms, and what experimental approaches can elucidate these mechanisms?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) paired with electrophysiological recordings (patch-clamp) can map binding affinities to voltage-gated sodium channels. Comparative assays with enantiomeric pairs (e.g., (+)-trans-Allethrin) isolate stereospecific effects. Radioligand binding assays using [³H]-labeled analogs quantify dissociation constants (Kd). Results should be contextualized with cryo-EM structures of insect sodium channels to resolve conformational changes .
Q. What molecular mechanisms underlie resistance to (-)-cis-Allethrin in insect populations, and how can researchers design studies to identify metabolic detoxification pathways?
- Methodological Answer : Transcriptomic profiling (RNA-seq) of resistant vs. susceptible strains identifies upregulated cytochrome P450 or esterase genes. Functional validation via RNA interference (RNAi) knockdown or CRISPR-Cas9 knockout confirms enzyme roles. In vitro metabolism assays with recombinant enzymes (e.g., CYP6G1) and LC-MS metabolite tracking reveal detoxification products. Field-collected populations should be screened for kdr mutations (e.g., V1016I in sodium channels) to assess cross-resistance .
Q. How should researchers address discrepancies between in vitro and in vivo toxicity data for (-)-cis-Allethrin?
- Methodological Answer : Discrepancies may arise from metabolic activation (e.g., liver enzymes converting protoxins) or environmental factors (e.g., UV degradation). Integrated studies should combine in vitro hepatocyte metabolism assays with in vivo biomarker monitoring (e.g., acetylcholinesterase inhibition in plasma). Physiologically based pharmacokinetic (PBPK) modeling bridges exposure routes (dermal vs. oral) and species-specific differences. Contradictory data must be analyzed using meta-regression to identify confounding variables (e.g., temperature, pH) .
Data Synthesis and Contradiction Analysis
Q. What frameworks are recommended for synthesizing conflicting studies on (-)-cis-Allethrin’s environmental persistence?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure systematic reviews. For example:
- Population : Aquatic ecosystems.
- Intervention : (-)-cis-Allethrin exposure.
- Comparison : Degradation rates under varying pH/UV conditions.
- Outcome : Half-life (DT₅₀) discrepancies.
Categorize studies by experimental conditions (e.g., lab vs. field) and use funnel plots to assess publication bias. Contradictions should be resolved via sensitivity analysis or replication studies .
Methodological Tools and Resources
- Literature Search : Utilize CAS SciFinderⁿ to curate peer-reviewed studies and patents, filtering by synthesis pathways, toxicity endpoints, or resistance markers .
- Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail, including supplementary files for raw spectra and computational workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
